4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid
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Overview
Description
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C9H7BrO2. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, a bicyclic structure that is known for its unique chemical properties. The presence of a bromine atom and a carboxylic acid group in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a carboxylic acid group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .
Chemical Reactions Analysis
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of a diacid derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Scientific Research Applications
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, including binding to enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Bromobenzocyclobutene: Similar in structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Contains additional functional groups that provide different chemical properties and applications
Properties
Molecular Formula |
C9H7BrO2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
ZGUVWEWSJSVSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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